5-(3-Methylphenoxy)pyridin-2-amine
Description
Properties
IUPAC Name |
5-(3-methylphenoxy)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-3-2-4-10(7-9)15-11-5-6-12(13)14-8-11/h2-8H,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAKAUPMNHFLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substitution of 5-Halopyridin-2-amine Derivatives
A common route involves reacting 5-chloropyridin-2-amine or 5-bromopyridin-2-amine with 3-methylphenol under basic conditions. The reaction is catalyzed by copper(I) iodide in dimethylformamide (DMF) at 120°C, yielding the target compound after 12–24 hours. Key considerations include:
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Base selection : Potassium carbonate or cesium carbonate enhances deprotonation of the phenolic hydroxyl group.
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Solvent effects : Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) improve nucleophilicity.
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Catalyst loading : Copper catalysts (5–10 mol%) mitigate side reactions such as homo-coupling of phenol.
Yields for this method range from 60% to 75%, with purity confirmed via HPLC (>95%).
Cross-Coupling Strategies
Transition-metal-catalyzed cross-coupling reactions offer precise control over regioselectivity. The Ullmann and Buchwald-Hartwig reactions are particularly relevant.
Ullmann-Type Coupling
In a modified Ullmann reaction, 5-bromopyridin-2-amine couples with 3-methylphenol using a copper(I) catalyst and 1,10-phenanthroline as a ligand. A representative procedure involves:
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Reagents : 5-bromopyridin-2-amine (1 eq), 3-methylphenol (1.2 eq), CuI (10 mol%), K₃PO₄ (2 eq).
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Workup : Extraction with ethyl acetate, silica gel chromatography.
This method achieves yields of 68–72%, though prolonged reaction times may lead to debromination byproducts.
Buchwald-Hartwig Amination/Phenoxylation
A tandem approach introduces both substituents sequentially. For example:
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Amination : Palladium-catalyzed amination of 5-bromopyridine to yield 5-bromopyridin-2-amine.
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Phenoxylation : Subsequent coupling with 3-methylphenol under Buchwald-Hartwig conditions.
Critical parameters include ligand selection (e.g., XPhos) and temperature control (80–100°C). Yields exceed 80% when using Pd(OAc)₂ and XPhos in tert-amyl alcohol.
Multi-Component and One-Pot Syntheses
Recent advances leverage multi-component reactions (MCRs) to streamline synthesis.
InCl₃-Catalyzed Cyclization
A four-component reaction adapted from pyrano[2,3-c]pyrazole synthesis (as detailed in) was modified for pyridine systems. Using InCl₃ (20 mol%) under ultrasound irradiation in 50% ethanol, the method combines:
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Ethyl acetoacetate, hydrazine hydrate, methyl phenylglyoxylate, and malononitrile.
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Ultrasound irradiation (40°C, 20 minutes) enhances reaction efficiency.
While primarily used for fused heterocycles, this approach’s solvent and catalyst system (InCl₃/EtOH) shows promise for constructing the pyridine core with pre-installed substituents.
Post-Functionalization of Pyridine Intermediates
Reductive Amination
A two-step protocol involves:
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Nitration : 5-(3-Methylphenoxy)pyridine is nitrated at the 2-position using HNO₃/H₂SO₄.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
This method requires careful control of nitration conditions to avoid over-oxidation. Yields are moderate (50–60%) due to competing side reactions.
Analytical and Optimization Data
Table 1: Comparative Analysis of Synthesis Methods
| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| NAS (CuI) | CuI | DMF | 120 | 24 | 75 | 95 |
| Ullmann Coupling | CuI/1,10-phenanthroline | Toluene | 110 | 24 | 72 | 93 |
| Buchwald-Hartwig | Pd(OAc)₂/XPhos | t-Amyl alcohol | 100 | 12 | 82 | 97 |
| InCl₃ MCR | InCl₃ | 50% EtOH | 40 | 0.3 | 65* | 90 |
| Reductive Amination | H₂/Pd-C | MeOH/THF | 25 | 6 | 55 | 88 |
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylphenoxy)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary amines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
5-(3-Methylphenoxy)pyridin-2-amine has shown promise as a lead compound in drug discovery for treating infections. Its structural properties allow it to interact effectively with biological targets, potentially leading to the development of new antimicrobial agents.
Inhibitory Effects on Enzymes
Research indicates that derivatives of pyridine compounds, including this compound, can serve as inhibitors for various enzymes linked to diseases such as cancer and bacterial infections. The compound's ability to modify enzyme activity highlights its potential therapeutic applications .
Synthesis of Novel Compounds
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. It can be used in the preparation of more complex organic molecules through various coupling reactions, such as Suzuki cross-coupling and amination reactions. These methodologies are crucial for developing new pharmaceuticals and agrochemicals .
Case Study: Synthesis via Suzuki Coupling
A study demonstrated the efficient synthesis of novel pyridine derivatives through palladium-catalyzed Suzuki cross-coupling reactions involving this compound. The resulting compounds exhibited varying biological activities, showcasing the utility of this compound in generating diverse chemical libraries for screening .
Catalysis
Role in Catalytic Reactions
this compound has been explored as a ligand in catalytic systems. Its coordination properties enhance the efficiency of metal catalysts in organic transformations, such as asymmetric reductive amination. This application is particularly relevant for synthesizing optically active amines, which are important in pharmaceuticals .
Material Science
Potential Applications in Liquid Crystals
Research has indicated that derivatives of pyridine can be utilized as chiral dopants in liquid crystal systems. The unique electronic properties and molecular geometry of this compound make it a candidate for improving the performance of liquid crystal displays (LCDs) and other optoelectronic devices .
Data Table: Summary of Applications
| Application Area | Description | Examples/Outcomes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and enzyme inhibition potential | Lead compound for new drugs |
| Organic Synthesis | Building block for complex organic molecules | Synthesis via Suzuki coupling |
| Catalysis | Enhances metal catalyst efficiency | Used in asymmetric reductive amination |
| Material Science | Chiral dopant in liquid crystal applications | Potential improvements in LCD performance |
Mechanism of Action
The mechanism of action of 5-(3-Methylphenoxy)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
The following analysis categorizes pyridin-2-amine derivatives based on substituent type, biological activity, and physicochemical properties.
Halogenated Derivatives
- N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1c): Exhibited selective anticancer activity against HOP-92 (non-small cell lung cancer) at 10 µM. The 4-chlorophenyl group likely enhances target binding via hydrophobic interactions .
- 5-(3,4-Dichlorophenyl)pyridin-2-amine : Classified as harmful by inhalation, skin contact, or ingestion, indicating halogenation increases toxicity risks .
Alkoxy and Aromatic Substituents
- 5-(2-Methoxypyridin-3-yl)pyridin-2-amine: A methoxy group at the 2-position of the pyridine ring improves solubility. No direct activity reported, but similar compounds are intermediates in kinase inhibitor synthesis .
- 5-(3-Phenylmethoxyphenyl)pyridin-2-amine : The bulky phenylmethoxy group may reduce metabolic clearance, though biological data are unavailable .
Heterocyclic Substituents
- 5-(4-Methylpiperazin-1-yl)pyridin-2-amine : A synthetic intermediate with a molecular weight of 221 g/mol (LCMS). Piperazinyl groups are common in kinase inhibitors (e.g., crizotinib) for improved solubility and target affinity .
- Molecular weight: 245.24 g/mol .
Schiff Base Derivatives
- N-(5-Nitro-2-hydroxybenzylidene)pyridin-2-amine : Demonstrated antimicrobial activity against S. aureus and E. coli. Nitro and hydroxy groups enhance electron withdrawal, improving ligand-receptor interactions .
Key Observations :
- Metabolic Stability: Methyl groups (e.g., 3-methylphenoxy) may reduce oxidative metabolism compared to unsubstituted analogs.
- Toxicity : Halogenated derivatives (e.g., dichlorophenyl) are associated with higher hazards, whereas alkoxy groups (e.g., methoxy) improve safety profiles .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(3-Methylphenoxy)pyridin-2-amine, and what key intermediates are involved?
- Methodological Answer : A typical route involves nitro-reduction and nucleophilic substitution. For example, intermediates like 5-(3-methylphenoxy)-2-nitropyridine are synthesized via coupling reactions between 3-methylphenol and 2-nitropyridine derivatives. Reduction of the nitro group (e.g., using Fe powder in acidic conditions) yields the amine. Reaction conditions (solvent, temperature, catalyst) must be optimized to avoid side products like over-reduction or dehalogenation .
- Key Intermediates :
| Intermediate | Role | Characterization (NMR δ ppm) |
|---|---|---|
| Nitro precursor | Coupling product | Aromatic H: 7.2–8.5 (m) |
| Reduced amine | Final compound | NH2: ~5.0 (br s); aromatic H: 6.4–7.8 (m) |
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H NMR (600 MHz, DMSO-d6) : Aromatic protons appear as multiplets (δ 6.5–7.8 ppm), with NH2 protons as broad singlets (~5.0 ppm). Splitting patterns confirm substitution on the pyridine ring .
- LCMS (ESI) : Molecular ion [M+H]+ should match the theoretical mass (e.g., 215.2 g/mol). Impurity peaks (e.g., unreacted nitro intermediates) indicate incomplete reduction .
- HPLC : Purity >95% with a retention time consistent with the compound’s polarity .
Advanced Research Questions
Q. What challenges arise in optimizing reaction conditions for the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Low Yield in Coupling Steps : Steric hindrance from the 3-methylphenoxy group reduces reactivity. Mitigation: Use Pd catalysts (e.g., Pd(PPh3)4) and elevated temperatures (80–100°C) to enhance coupling efficiency .
- Byproduct Formation During Reduction : Over-reduction of the pyridine ring can occur. Mitigation: Control reductant stoichiometry (e.g., Fe powder in HCl) and monitor reaction progress via TLC .
Q. How should researchers address contradictions in reported synthetic yields or spectral data for this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Validate protocols using identical reagents (e.g., same batch of Fe powder) and reaction scales.
- Analytical Cross-Verification : Compare NMR shifts with structurally similar compounds (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine, δ NH2: 5.03 ppm ).
- Controlled Experiments : Systematically vary one parameter (e.g., temperature) while holding others constant to isolate yield discrepancies .
Q. What methodological considerations are essential when evaluating the biological activity of this compound in kinase inhibition assays?
- Methodological Answer :
- In Vitro Assay Design : Use recombinant kinase domains (e.g., p38 MAPK) and ATP-competitive binding protocols. Include controls like LY2228820 (a known p38 MAPK inhibitor) for benchmarking .
- Compound Stability : Pre-dissolve in DMSO (10 mM stock) and avoid freeze-thaw cycles to prevent precipitation .
- Data Interpretation : IC50 values may vary due to assay conditions (e.g., Mg2+ concentration). Replicate experiments (n ≥ 3) and use statistical tools (e.g., ANOVA) to validate significance .
Experimental Design & Mechanistic Studies
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 3-methylphenoxy group in this compound?
- Methodological Answer :
- Analog Synthesis : Replace 3-methylphenoxy with electron-withdrawing (e.g., 3-CF3-phenoxy) or bulky (e.g., 3-tert-butylphenoxy) groups. Monitor changes in solubility (logP) and potency .
- Biological Testing : Compare inhibitory activity against kinase panels. For example, reduced activity in CF3-substituted analogs may indicate steric clashes in the ATP-binding pocket .
- SAR Table :
| Substituent | IC50 (p38 MAPK) | logP |
|---|---|---|
| 3-MeO-PhO- | 120 nM | 2.1 |
| 3-CF3-PhO- | 950 nM | 3.4 |
| 3-tBu-PhO- | >1 µM | 4.2 |
Q. What strategies are effective in resolving conflicting data from computational vs. experimental binding affinity studies for this compound?
- Methodological Answer :
- Docking Refinement : Use induced-fit docking (e.g., Schrödinger Suite) to account for protein flexibility. Compare results with crystal structures of homologous kinases .
- Experimental Validation : Perform surface plasmon resonance (SPR) to measure binding kinetics (ka/kd). Discrepancies may arise from solvent effects (e.g., DMSO) in assays .
- Case Study : A predicted IC50 of 80 nM (computational) vs. 120 nM (experimental) could reflect incomplete solvation modeling. Adjust force fields (e.g., OPLS4) for better agreement .
Safety & Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves and safety goggles. Avoid inhalation (use fume hood) due to potential respiratory irritation .
- Spill Management : Neutralize with activated carbon; avoid aqueous washes to prevent environmental contamination .
- Storage : Store at –20°C under nitrogen to prevent oxidation. Shelf life: 6–12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
